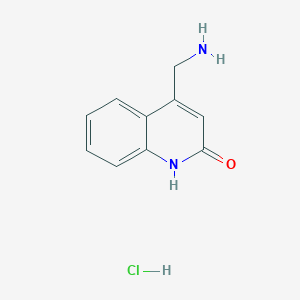

4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

Overview

Description

Aminomethyl compounds are a class of organic compounds containing an aminomethyl functional group. They are used in the synthesis of various pharmaceuticals and have diverse biological activities .

Synthesis Analysis

The synthesis of aminomethyl compounds often involves the reaction of a primary or secondary amine with an acid chloride . The specific synthesis process for “4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride” would depend on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data for “4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride”, I can’t provide a detailed analysis .Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acid chlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and more. Without specific data for “4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride”, I can’t provide a detailed analysis .Scientific Research Applications

Drug Repurposing and COVID-19

Research has delved into the repurposing of 4-aminoquinoline drugs, notably chloroquine and hydroxychloroquine, amidst the COVID-19 pandemic. These compounds have been scrutinized for their potential to treat SARS-CoV-2 infection, given their historical use as antimalarial and anti-inflammatory agents. Studies have explored their efficacy, underlying mechanisms, and the controversies surrounding their use during the pandemic (Gupta & Malviya, 2020).

Electrochemical Sensors for Drug Determination

Advancements in electrochemical sensors have been significant for the determination of 4-aminoquinoline drugs in biological and environmental samples. Research has highlighted the development and application of electrochemical methods that offer simplicity, quick analysis, and sensitive performance for detecting drugs like hydroxychloroquine and chloroquine. This is crucial for monitoring their concentrations due to associated toxic side-effects upon long-term administration (Matrouf et al., 2022).

Cancer Research

4-Aminoquinoline compounds, including chloroquine and hydroxychloroquine, have been investigated for their potential use in cancer treatment. Preclinical studies suggest that these drugs, especially when combined with conventional anti-cancer treatments, can sensitize tumor cells to various drugs, enhancing therapeutic activity. This has opened avenues for repurposing CQ and HCQ in oncology, with over 30 clinical studies evaluating their activity in different cancer types and combinations with standard treatments (Verbaanderd et al., 2017).

Antimalarial Research

Continued efforts in antimalarial research have focused on novel analogs of chloroquine and amodiaquine to overcome drug resistance. These efforts include designing and synthesizing new compounds with the 4-aminoquinoline scaffold to maintain high efficacy, affordability, and improve safety profiles against resistant strains of Plasmodium falciparum. Such research is critical for advancing the next generation of antimalarial drugs (Parhizgar & Tahghighi, 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

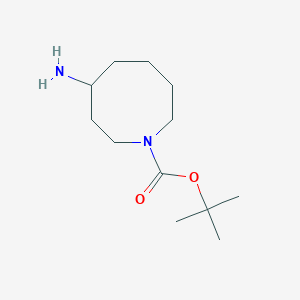

4-(aminomethyl)-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9;/h1-5H,6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDUUHMVBMEEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol](/img/structure/B1525931.png)

![7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1525939.png)